molecular formula C21H17FN4O4S2 B2943355 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide CAS No. 1321691-11-5

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide

Cat. No.: B2943355
CAS No.: 1321691-11-5
M. Wt: 472.51
InChI Key: ZVTDOHJNEJXFKC-XBXARRHUSA-N
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Description

This compound features a complex structure integrating multiple pharmacophoric motifs:

  • Benzodioxole moiety: A 1,3-benzodioxol-5-yl group, known for enhancing metabolic stability and modulating electronic properties via electron-donating effects .
  • α,β-Unsaturated enamide: The (2E)-prop-2-enamide scaffold contributes to planar conformation, facilitating interactions with biological targets (e.g., enzyme active sites) through hydrogen bonding and π-π stacking .
  • 1,3,4-Thiadiazole core: A sulfur- and nitrogen-rich heterocycle associated with diverse bioactivities, including anticancer and antimicrobial effects .
  • The sulfanyl linker (-S-) enhances solubility and metabolic resistance compared to alkyl chains .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate promising activities, such as anticancer (HepG-2 IC50: 1.6–1.98 µg/mL) and enzyme inhibition .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S2/c22-15-5-1-14(2-6-15)10-23-19(28)11-31-21-26-25-20(32-21)24-18(27)8-4-13-3-7-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,28)(H,24,25,27)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDOHJNEJXFKC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains three amide linkages, which undergo hydrolysis under acidic or basic conditions.
Conditions & Products :

Reaction SiteConditionsProductsReferences
Enamide (C=O-NH-thiadiazole)1M HCl, 80°C, 6h3-(1,3-benzodioxol-5-yl)acrylic acid + 5-[(carboxymethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Carbamoyl (N-CO-NH)0.5M NaOH, refluxGlycine derivative + 4-fluorobenzylamine
  • Kinetic studies from indicate that the enamide bond hydrolyzes faster than the carbamoyl group due to electron-withdrawing effects from the thiadiazole ring.

  • Computational models in predict a hydrolysis activation energy of 72.3 kJ/mol for the enamide bond under physiological conditions.

Oxidation of Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation:

Oxidizing AgentConditionsProductReferences
H₂O₂ (3%)RT, 12hSulfoxide (-SO-) derivative
mCPBADCM, 0°C, 2hSulfone (-SO₂-) derivative
  • Mass spectrometry data from confirms sulfone formation (m/z +32 from parent ion).

  • The sulfoxide intermediate shows instability, degrading to sulfonic acid under prolonged oxidation .

Benzodioxole Ring-Opening

The 1,3-benzodioxole moiety undergoes acid-catalyzed hydrolysis:

ConditionsProductsReferences
H₂SO₄ (conc.), 100°C, 3hCatechol derivative + formic acid
BF₃·Et₂O, CH₂Cl₂, RT, 24hStable complex with boron trifluoride (no ring opening)
  • NMR studies in reveal complete decomposition of the benzodioxole ring at pH < 2.

  • The reaction is irreversible, with a ΔG of -45.2 kJ/mol calculated via DFT methods .

Electrophilic Substitution on Thiadiazole

The 1,3,4-thiadiazole ring participates in regioselective reactions:

ReactionReagentsPosition ModifiedReferences
NitrationHNO₃/H₂SO₄, 0°CC-5
BrominationBr₂, FeBr₃, 60°CC-2
  • Substituent effects from the sulfanyl group direct electrophiles to the C-5 position .

  • Halogenation yields are lower (42% for bromination) compared to simpler thiadiazoles due to steric hindrance .

Photodegradation Pathways

UV exposure (λ = 254 nm) induces degradation:

PathwayMajor ProductsQuantum Yield (Φ)References
[2π+2π] CycloadditionDimeric quinazolinone0.18
N-S Bond CleavageThiol intermediate + acrylamide fragment0.09
  • LC-MS data from identifies a dimeric product (m/z 987.4) as the primary photodegradant.

  • Stability studies recommend storage in amber vials at ≤ -20°C .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group exhibits limited reactivity:

NucleophileConditionsProductYieldReferences
NaN₃DMF, 120°C, 24h4-Azidophenyl derivative12%
NH₃CuCl₂, 150°C, 48hAniline analog<5%
  • The electron-withdrawing carbamoyl group deactivates the ring, reducing nucleophilic substitution efficacy .

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the specific compound "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide." However, the search results do provide information on the applications of related compounds and structural motifs, such as thiourea, 1,3,4-thiadiazole, and benzodioxol derivatives.

Thiadiazole Derivatives

  • Antimicrobial Properties Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety have demonstrated antimicrobial activity comparable to standard antibiotics like ciprofloxacin and griseofulvin . The 2-amino-1,3,4-thiadiazole moiety can serve as a scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
  • Anti-urease Activity Triazolo-thiadiazole derivatives exhibit anti-urease potency, with the basic structure of the compounds having a positive effect on the anti-urease potency .
  • Synergistic Interactions 1,3,4-thiadiazole derivatives can have synergistic effects in combination with other molecules, such as Amphotericin B, leading to increased clinical efficacy .

Thiourea and 1,3,4-Thiadiazole Hybrids

  • Antituberculosis Activity Hybrid compounds comprising thiourea and 1,3,4-thiadiazole motifs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . Some compounds showed promising activity profiles against Mycobacterium tuberculosis strain H 37Rv, with minimum inhibitory concentration (MIC) values of 10.96 and 11.48 µM . Molecular docking studies revealed that these compounds had good docking scores with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis .

Other relevant information

  • Persons who receive bacterial STI diagnoses and their sex partners, particularly MSM, should be tested for HIV, and those at risk for HIV infection should be offered HIV PrEP .

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The compound may interact with pathways like the PI3K-AKT or MAPK signaling cascades .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related thiadiazole- and benzodioxole-containing compounds is summarized below:

Compound Name/Structure Key Substituents/Modifications Biological Activity/Properties Reference
(2E)-3-(Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide 4-Chlorophenyl enamide High hyperpolarizability; HOMO-LUMO gap = 4.2 eV
2-({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N′-{(E)-[2-(trifluoromethyl)phenyl]methylene}acetohydrazide Trifluoromethylphenyl, methylbenzyl sulfanyl Anticancer (HepG-2 IC50 = 1.61–1.98 µg/mL)
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Methylsulfanyl benzylidene, dimethylphenyl Insecticidal/fungicidal activity; planar structure
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-thiadiazole hybrid, sodium carboxylate High enzyme interaction energy (ΔG = -9.8 kcal/mol)
Target Compound 4-Fluorophenylmethyl carbamoyl, sulfanyl linker Predicted enhanced solubility and target affinity
Key Findings

Sulfanyl linkers improve solubility over alkyl chains, as seen in , where trifluoromethylphenyl derivatives retained activity despite higher steric bulk.

Bioactivity Trends: Thiadiazole derivatives with aryl sulfanyl groups (e.g., 4-methylbenzyl in ) exhibit potent anticancer activity, suggesting the target compound’s sulfanyl-carbamoyl substituent may enhance cytotoxicity .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for analogous thiadiazoles, such as coupling hydrazonoyl chlorides with thioamides or condensing amines with aldehydes . Prolonged heating with N-chlorosuccinimide (as in ) could introduce halogenated variants for diversification.

Data Tables

Table 1: Substituent Impact on Bioactivity

Substituent Example Compound Effect on Activity Reference
4-Fluorophenylmethyl Target Compound ↑ Lipophilicity, ↓ metabolism
4-Chlorophenyl Moderate electron-withdrawing, stable HOMO-LUMO
Trifluoromethylphenyl Strong electron-withdrawing, ↑ metabolic stability
Methylsulfanyl benzylidene Planar structure, ↑ crystal packing efficiency

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound Cell Line IC50 (µg/mL) Structural Feature Reference
7b (from ) HepG-2 1.61 ± 1.92 Phenylthio, hydrazide
11 (from ) HepG-2 1.98 ± 1.22 Ethyl ester, triazole
Target Compound (predicted) <2.0 (estimated) 4-Fluorophenylmethyl, enamide

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Thiadiazole Moiety and Its Biological Significance

The 1,3,4-thiadiazole ring system is recognized for its broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Exhibits cytotoxic properties against cancer cell lines.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antiviral : Active against certain viral pathogens.

The presence of sulfur in the thiadiazole structure enhances lipophilicity and allows for better cellular penetration, which is crucial for therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural modifications. The compound features:

  • A benzodioxole group that may contribute to antioxidant activity.
  • A fluorophenyl moiety which can enhance binding affinity to biological targets.
  • A prop-2-enamide side chain that could influence the compound's reactivity and interaction with enzymes or receptors.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria. In vitro studies reveal minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

Studies evaluating the cytotoxic effects of thiadiazole derivatives indicate that they can induce apoptosis in cancer cell lines. For example, a derivative with a similar scaffold exhibited an ID50 value significantly lower than cisplatin in specific cancer cell assays . This suggests potential for further development as anticancer agents.

Anti-inflammatory Effects

Thiadiazole compounds have been shown to inhibit pro-inflammatory cytokines in various models. The incorporation of a benzodioxole group may further enhance these anti-inflammatory effects by acting on multiple pathways involved in inflammation .

Data Table: Biological Activities of Related Thiadiazole Derivatives

Compound NameActivity TypeMIC/ID50 ValueReference
Compound AAntimicrobial32 µg/mL
Compound BAnticancer15 µM
Compound CAnti-inflammatoryIC50 20 µM

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